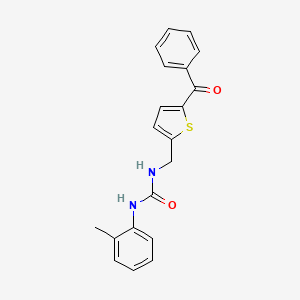
1-((5-Benzoylthiophen-2-yl)methyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-((5-Benzoylthiophen-2-yl)methyl)-3-(o-tolyl)urea is a urea derivative that is likely to possess interesting chemical and biological properties due to the presence of benzoyl and o-tolyl groups. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzoyl groups and urea functionalities have been synthesized and studied for their potential applications in medicine and materials science.
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of an amine with an isocyanate or a carbodiimide. In the context of the provided papers, similar compounds have been synthesized using different starting materials and reaction conditions. For instance, the synthesis of 5-Phenyl-2,4-imidazolidinediones was achieved by reacting 1-benzoyl-1-methylthio-methanol with urea or arylureas in a slightly acidic medium . Another example is the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, which was performed through multi-step nucleophilic reactions starting from commercially available 2-chloro-5-nitropyridine . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of urea derivatives is typically confirmed using spectroscopic techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR). The papers mention the use of these techniques to confirm the structures of synthesized compounds, such as 1-aryl-5-phenyl-2,4-imidazolidinediones and novel urea derivatives with anti-microbial activity . These methods would be applicable for analyzing the molecular structure of this compound to ensure its correct synthesis and to study its structural features.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions due to their functional groups. The papers do not provide specific reactions for the compound , but they do describe the reactivity of similar compounds. For example, novel urea derivatives were synthesized by reacting aminothiazolyl chromenones with amines and triphosgene . This indicates that the benzoyl and urea functionalities in this compound could potentially undergo similar reactions, which could be explored for further chemical modifications or for the synthesis of related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are important for their practical applications. The provided papers do not discuss these properties for the specific compound of interest. However, they do report on the biological activities of similar compounds, such as their anti-microbial activity and cytotoxicity against cancer cell lines , . These studies suggest that this compound could also be evaluated for its biological properties, which would be an important aspect of its physical and chemical properties analysis.
Aplicaciones Científicas De Investigación
Antifilarial Agents
One of the applications of compounds structurally related to "1-((5-Benzoylthiophen-2-yl)methyl)-3-(o-tolyl)urea" includes the synthesis of potential antifilarial agents. A series of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas demonstrated antifilarial activity against Brugia pahangi and Litomosoides carinii, suggesting their potential use in treating filarial infections (S. Ram et al., 1984).
Antimicrobial and Cytotoxicity Studies
Another application involves the synthesis of novel derivatives for antimicrobial activity and cytotoxicity evaluation. For instance, novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives were synthesized and showed promising anti-microbial activity against various bacterial strains and moderate to good fungal pathogen inhibition. Preliminary in vitro cytotoxicity testing against cervical cancer cell lines revealed significant cytotoxicity at microliter concentration for some synthesized compounds (B. Shankar et al., 2017).
Acetylcholinesterase Inhibitors
Compounds with a urea moiety have also been explored for their potential as acetylcholinesterase inhibitors. A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized, targeting optimization of the spacer length for enhanced inhibitory activities against acetylcholinesterase, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's (J. Vidaluc et al., 1995).
Anticancer Investigations
Unsymmetrical 1,3-disubstituted ureas have been synthesized and investigated for enzyme inhibition and anticancer activity. Some of these urea derivatives showed inhibition of urease, β-glucuronidase, and snake venom phosphodiesterase enzymes, along with observed effects on a prostate cancer cell line, suggesting their potential application in cancer treatment (Sana Mustafa et al., 2014).
Neuropeptide Y5 Receptor Antagonists
Another significant application involves the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. These compounds have demonstrated potent in vitro activity, suggesting their potential in developing treatments for obesity and related metabolic disorders (C. Fotsch et al., 2001).
Propiedades
IUPAC Name |
1-[(5-benzoylthiophen-2-yl)methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-14-7-5-6-10-17(14)22-20(24)21-13-16-11-12-18(25-16)19(23)15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJFDKFJIWEPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2505362.png)
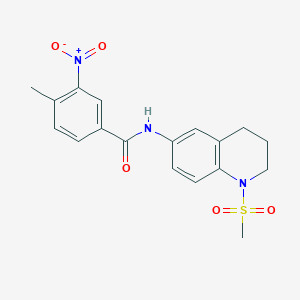

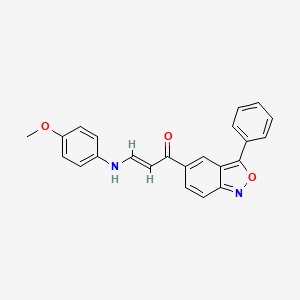
![methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2505368.png)

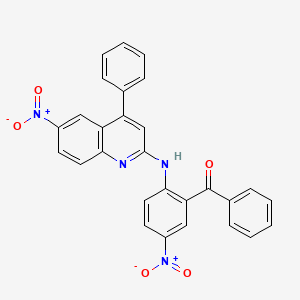
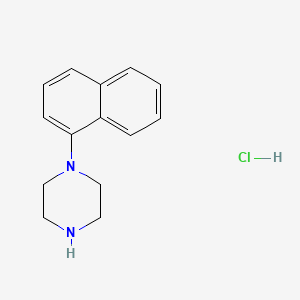
![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide](/img/structure/B2505378.png)
![1-{4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B2505380.png)
![2-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2505381.png)
![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2505383.png)